molecular formula C22H23FN8 B15142879 Cdk4/6-IN-9

Cdk4/6-IN-9

Cat. No.: B15142879
M. Wt: 418.5 g/mol
InChI Key: DIRJXVHFPSKLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cdk4/6-IN-9 is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK4/6 has been shown to induce cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk4/6-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and detailed in various patents and research articles . Generally, the synthesis involves the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control and assurance .

Chemical Reactions Analysis

Types of Reactions

Cdk4/6-IN-9 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .

Scientific Research Applications

Cdk4/6-IN-9 has a wide range of scientific research applications, including:

Mechanism of Action

Cdk4/6-IN-9 exerts its effects by selectively inhibiting the activity of CDK4/6. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the progression of the cell cycle from the G1 phase to the S phase. The result is cell cycle arrest and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the cyclin D-CDK4/6-Rb pathway, which is crucial for cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cdk4/6-IN-9 is unique in its high selectivity and potency for CDK4/6 compared to other inhibitors. It also exhibits a distinct pharmacokinetic profile, making it a valuable tool for both research and therapeutic applications .

Properties

Molecular Formula

C22H23FN8

Molecular Weight

418.5 g/mol

IUPAC Name

5-fluoro-4-(1-methylpyrrolo[2,3-b]pyridin-3-yl)-N-[5-(piperazin-1-ylmethyl)pyridin-2-yl]pyrimidin-2-amine

InChI

InChI=1S/C22H23FN8/c1-30-14-17(16-3-2-6-25-21(16)30)20-18(23)12-27-22(29-20)28-19-5-4-15(11-26-19)13-31-9-7-24-8-10-31/h2-6,11-12,14,24H,7-10,13H2,1H3,(H,26,27,28,29)

InChI Key

DIRJXVHFPSKLII-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5

Origin of Product

United States

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